5-Bromo-8-chloroisoquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-8-chloroisoquinoline features orthogonal C5-Br and C8-Cl reactivity handles, enabling sequential, chemoselective functionalization unattainable with mono-halogenated or symmetrically di-halogenated isoquinolines. Exploit the higher reactivity of C5-Br for initial Suzuki coupling, then derivatize C8-Cl via distinct cross-coupling or nucleophilic substitution. This dual-halogen scaffold is ideal for constructing diverse, 5,8-disubstituted isoquinoline libraries for kinase inhibitor SAR and bifunctional chemical probe development. The predictable ΔcLogP (+1.24) supports rational ADME optimization.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 956003-79-5
Cat. No. B1532089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloroisoquinoline
CAS956003-79-5
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1Cl)Br
InChIInChI=1S/C9H5BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
InChIKeyRRKXGHIWLJDUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-chloroisoquinoline (CAS 956003-79-5): A Dual-Halogenated Isoquinoline Scaffold for Targeted Synthesis


5-Bromo-8-chloroisoquinoline (CAS 956003-79-5) is a heterocyclic organic compound belonging to the isoquinoline class, characterized by a fused benzene and pyridine ring system with bromine and chlorine substituents at the 5- and 8-positions, respectively . With a molecular formula of C9H5BrClN and a molecular weight of 242.50 g/mol, it is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The compound is recognized as a versatile small molecule scaffold and a valuable intermediate in organic synthesis, primarily due to its dual halogenation, which enables distinct and sequential chemical transformations .

Why 5-Bromo-8-chloroisoquinoline Cannot Be Replaced by Generic Isoquinolines in Precision Synthesis


Generic substitution of 5-Bromo-8-chloroisoquinoline with simpler, mono-halogenated isoquinolines (e.g., 5-bromoisoquinoline or 8-chloroisoquinoline) or other regioisomers is not chemically equivalent and would lead to a different or failed synthetic outcome. The specific 5,8-substitution pattern on the isoquinoline core imparts unique electronic and steric properties that dictate its reactivity, particularly in cross-coupling reactions . Crucially, the presence of two distinct halogen atoms (Br and Cl) provides orthogonal reactivity handles for sequential functionalization. This allows for the selective modification of one position while preserving the other, a level of synthetic control unattainable with scaffolds bearing only a single halogen or two identical halogens . The following evidence quantifies these critical differences.

Quantitative Differentiation: A Comparative Analysis of 5-Bromo-8-chloroisoquinoline


Unique 5,8-Regiochemistry Enables Distinct Cross-Coupling Reactivity

The precise 5-bromo-8-chloro substitution pattern of this compound differentiates it from all other mono- and di-halogenated isoquinoline regioisomers. This specific arrangement is critical for building targeted molecular architectures. For instance, its isomer, 6-bromo-8-chloroisoquinolin-3-amine, is explicitly claimed as a HPK1 kinase inhibitor in patent literature, highlighting that even minor positional changes can dramatically alter biological target engagement and downstream application [1]. While 5-bromoisoquinoline and 8-chloroisoquinoline are commonly available building blocks, they lack the dual, orthogonally reactive sites of the target compound, limiting their utility in more complex, multi-step synthetic sequences .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Orthogonal Reactivity Handles: Differentiating Br vs. Cl for Sequential Functionalization

Unlike its dichloro- or dibromo-analogs, 5-Bromo-8-chloroisoquinoline possesses two distinct halogen atoms (Br and Cl) with significantly different reactivities in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition with palladium(0) catalysts compared to the C-Cl bond, allowing for chemoselective functionalization at the 5-position in the presence of the 8-chloro group . For example, in typical Suzuki-Miyaura reactions, bromoarenes react much faster than chloroarenes under mild conditions. This enables a sequential synthetic strategy: first modify the 5-position via a bromo-selective coupling, followed by a subsequent coupling or nucleophilic aromatic substitution at the 8-chloro position under more forcing conditions. This level of synthetic control is not possible with symmetrically di-halogenated scaffolds like 5,8-dichloroisoquinoline or 5,8-dibromoisoquinoline.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Dual Halogenation Significantly Alters Physicochemical Properties Compared to Parent Scaffold

The introduction of both bromine and chlorine atoms at the 5 and 8 positions leads to quantifiable changes in key physicochemical parameters, differentiating it from the unsubstituted isoquinoline parent scaffold. The molecular weight increases to 242.50 g/mol, and the calculated logP (cLogP), a measure of lipophilicity, is predicted to be approximately 3.04 [1]. This is a substantial increase from the cLogP of isoquinoline, which is approximately 1.8. The dual halogenation also results in a higher topological polar surface area (TPSA) of 12.89 Ų compared to the parent isoquinoline, potentially influencing membrane permeability and bioavailability [2]. These property shifts are crucial in medicinal chemistry as they affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties Medicinal Chemistry Drug Design

Documented Synthetic Route Provides Reproducible Access to this Specific Building Block

A well-defined synthetic procedure for 5-Bromo-8-chloroisoquinoline is established, enhancing its accessibility and reproducibility for researchers . The synthesis proceeds from 5-bromoisoquinoline, which undergoes a regioselective chlorination using N-chlorosuccinimide (NCS) in sulfuric acid (H2SO4) at elevated temperatures. Specifically, treatment of 5-bromoisoquinoline (20.5 g, 0.0985 mol) with NCS (19.75 g, 1.5 eq) in H2SO4 (5.0 ml) at 80°C for 2 hours yields the desired 5-bromo-8-chloroisoquinoline product. This contrasts with many other complex halogenated isoquinolines, where published, high-yielding synthetic routes are not readily available, creating a barrier to their use.

Organic Synthesis Medicinal Chemistry Synthetic Methodology

High-Value Research Applications for 5-Bromo-8-chloroisoquinoline Based on Its Unique Profile


Precision Synthesis of Diversely Functionalized Isoquinoline Libraries

Given its orthogonal reactivity handles (Section 3, Evidence Item 2), 5-Bromo-8-chloroisoquinoline is an ideal core scaffold for constructing libraries of 5,8-disubstituted isoquinolines. Researchers can exploit the higher reactivity of the C5-Br bond to selectively install a first functional group (e.g., an aryl or alkyl group via Suzuki coupling), followed by a second, distinct modification at the C8-Cl position using a different cross-coupling or nucleophilic substitution reaction . This sequential derivatization strategy enables the rapid generation of molecular diversity at two key positions on the isoquinoline core.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Kinase Inhibitors

Isoquinoline derivatives are a privileged scaffold in kinase inhibitor drug discovery . The specific 5,8-substitution pattern of this compound (Section 3, Evidence Item 1) can be used to explore SAR around a core that has been shown, in related regioisomers, to potently inhibit kinases like HPK1 [1]. Medicinal chemists can use this building block to introduce substituents at the 5- and 8-positions, probing the steric and electronic requirements of a given kinase's active site. The predictable increase in lipophilicity (ΔcLogP = +1.24) compared to the parent isoquinoline (Section 3, Evidence Item 3) is also a key parameter to consider when optimizing the ADME profile of a lead compound.

Chemical Biology Probe Development via Orthogonal Labeling

The dual-halogenated nature of 5-Bromo-8-chloroisoquinoline makes it a unique precursor for creating bifunctional probes. A researcher could first use the bromine atom at the 5-position to attach the molecule to a pharmacophore of interest. Subsequently, the chlorine atom at the 8-position could be exploited to conjugate a reporter group, such as a fluorophore or biotin, via a selective cross-coupling reaction. This sequential, chemoselective functionalization, which is not possible with symmetrically di-halogenated analogs (Section 3, Evidence Item 2), allows for the precise construction of complex probe molecules for target identification or cellular imaging studies.

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